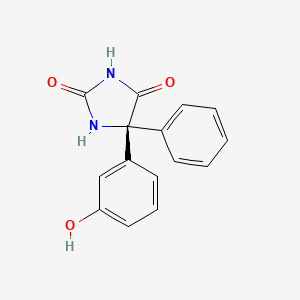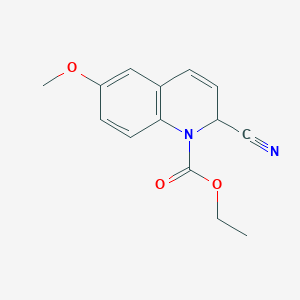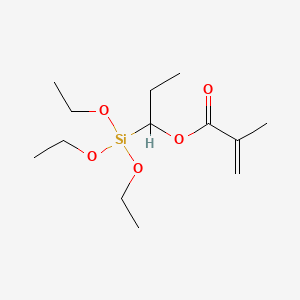![molecular formula C15H19BrN2 B14613477 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- CAS No. 58831-18-8](/img/structure/B14613477.png)
1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole and its derivatives are known for their broad range of chemical and biological properties This particular compound features a bromophenyl group attached to a hexyl chain, which is further connected to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction using a suitable brominated precursor, such as 4-bromobenzyl bromide.
Attachment of the Hexyl Chain: The hexyl chain can be attached via a nucleophilic substitution reaction, where the imidazole derivative reacts with a hexyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-
- 1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-
- 1H-Imidazole, 1-[2-(4-methylphenyl)hexyl]-
Comparison: 1H-Imidazole, 1-[2-(4-bromophenyl)hexyl]- is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs . The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents, potentially leading to distinct properties and applications.
Propriétés
Numéro CAS |
58831-18-8 |
|---|---|
Formule moléculaire |
C15H19BrN2 |
Poids moléculaire |
307.23 g/mol |
Nom IUPAC |
1-[2-(4-bromophenyl)hexyl]imidazole |
InChI |
InChI=1S/C15H19BrN2/c1-2-3-4-14(11-18-10-9-17-12-18)13-5-7-15(16)8-6-13/h5-10,12,14H,2-4,11H2,1H3 |
Clé InChI |
MZHGNGQGLMWHGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)

![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)
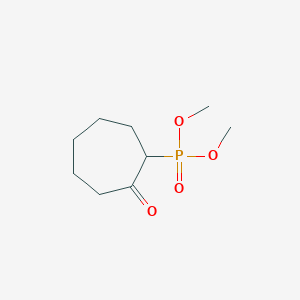
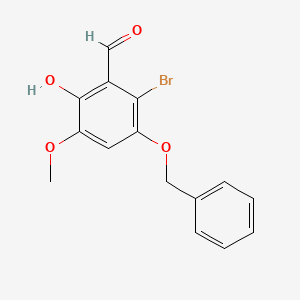
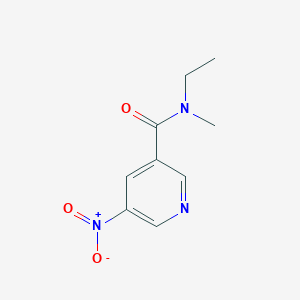
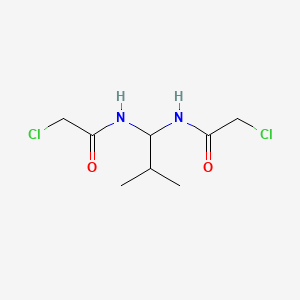
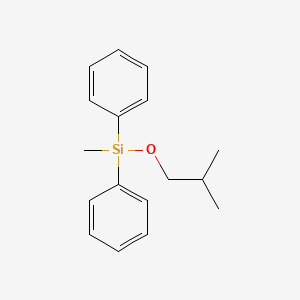
![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)

